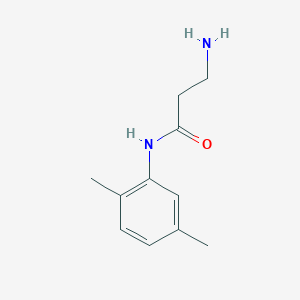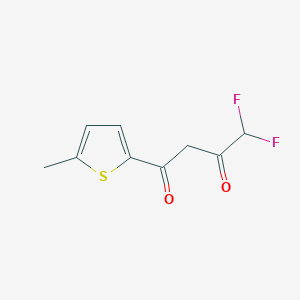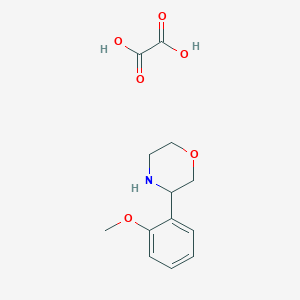
3-(2-Methoxyphenyl) morpholine oxalate
Vue d'ensemble
Description
“3-(2-Methoxyphenyl) morpholine oxalate” is a chemical compound with the molecular formula C13H17NO6 . It has a molecular weight of 283.28 . The compound contains a morpholine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The compound contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also has a methoxyphenyl group attached to the morpholine ring .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of 2-8°C .Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
The study of the molecular characteristics and structural parameters governing the chemical behavior of (2-methoxyphenyl)oxalate compounds has led to insights into their potential applications in various scientific fields. Spectroscopic analysis, including IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction, has been utilized to characterize these compounds. Computational methods have predicted geometry, vibrational frequencies, chemical shifts, and provided insights into global chemical reactivity descriptors, molecular electrostatic potential maps, and frontier molecular orbitals. This foundational understanding is crucial for developing new materials and understanding their interactions at the molecular level (Şahin et al., 2015).
Pharmaceutical Applications and Drug Delivery
The exploration of morpholinyl derivatives for pharmaceutical applications, specifically in drug delivery systems, highlights the relevance of these compounds. Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters have shown promise in enhancing topical drug delivery, indicating potential for the development of new therapeutic formulations. These findings underscore the importance of the structural modification of pharmaceutical agents to achieve desired solubility, lipophilicity, and biological activity profiles (Rautio et al., 2000).
Novel Synthesis Methods
Advancements in synthetic chemistry techniques have enabled the creation of complex morpholine derivatives with potential applications in medicinal chemistry and beyond. For instance, novel synthesis routes have been developed for enantiopure morpholine-3-carboxylic acid, a valuable intermediate in peptidomimetic chemistry. This demonstrates the ongoing efforts to refine and expand the toolkit available for the synthesis of morpholine-based compounds, opening up new avenues for research and development in various scientific disciplines (Sladojevich et al., 2007).
Biological Significance and Therapeutic Potential
The biological significance of hydrogen sulfide (H2S) has been a subject of increasing interest, with morpholine derivatives playing a role in this research. The characterization of water-soluble, slow-releasing H2S compounds like GYY4137 has facilitated the study of the cardiovascular biology of H2S. These compounds exhibit vasodilator and antihypertensive activity, suggesting potential therapeutic value in cardiovascular disease. This highlights the importance of morpholine derivatives in investigating the physiological roles of gaseous signaling molecules and their implications for human health (Li et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)morpholine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C2H2O4/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10;3-1(4)2(5)6/h2-5,10,12H,6-8H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGOGHVKXIBNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2COCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B1644657.png)
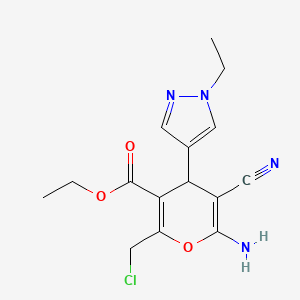


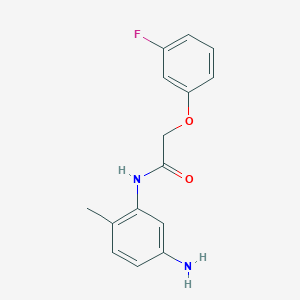

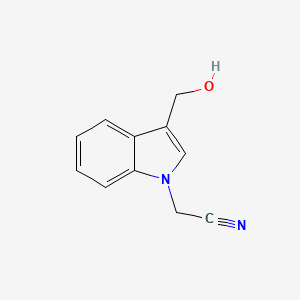
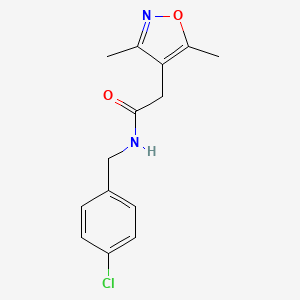
![[1-[4-(Dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644694.png)
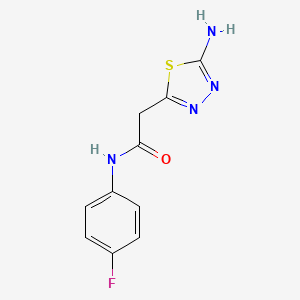
![1-[(3-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B1644702.png)
